

# Decoding the Certificate of Analysis for N-Butyrylglycine-d7: A Technical Guide

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## Compound of Interest

Compound Name: *N-Butyrylglycine-d7*

Cat. No.: *B12429025*

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**N-Butyrylglycine-d7**, a deuterated analog of the endogenous metabolite N-butyrylglycine, serves as a critical internal standard for mass spectrometry-based quantitative analyses in metabolomics and clinical diagnostics. Its utility is fundamentally dependent on its purity and isotopic enrichment, details of which are meticulously documented in its Certificate of Analysis (CoA). This guide provides an in-depth explanation of a typical CoA for **N-Butyrylglycine-d7**, offering insights into the analytical techniques and data that underpin its quality control.

## Core Data Summary

A Certificate of Analysis for **N-Butyrylglycine-d7** quantifies several key quality attributes. The following tables summarize the typical specifications for this stable isotope-labeled standard.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	N-(Butyryl-d7)glycine
Synonyms	N-(1-Oxobutyl-d7)glycine, Butyrylglycine-d7
Molecular Formula	C <sub>6</sub> H <sub>4</sub> D <sub>7</sub> NO <sub>3</sub>
Molecular Weight	152.20 g/mol
CAS Number	Not available for deuterated form
Unlabeled CAS	20208-73-5
Appearance	White to off-white solid
Solubility	Soluble in Methanol, DMSO

Table 2: Quality Control Specifications

Test	Specification	Method
Chemical Purity (HPLC)	≥95%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ( <sup>1</sup> H NMR)	≥98 atom % D	Proton Nuclear Magnetic Resonance ( <sup>1</sup> H NMR)
Mass Identity (MS)	Conforms to structure	Mass Spectrometry (MS)
Residual Solvents	To be reported	Gas Chromatography (GC) or <sup>1</sup> H NMR
Elemental Analysis	Within ±0.4% of theoretical values	Combustion Analysis

## Experimental Protocols

The rigorous quality control of **N-Butyrylglycine-d7** relies on a suite of sophisticated analytical methodologies. Below are detailed protocols for the key experiments cited in the CoA.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to assess the chemical purity of the compound by separating it from any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
  - Solvent A: 0.1% Formic Acid in Water
  - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: 95% B
  - 18-20 min: 95% to 5% B
  - 20-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10  $\mu$ L
- Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

$^1\text{H}$  NMR spectroscopy is a powerful tool to confirm the structure and determine the isotopic enrichment by measuring the degree of deuteration.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Methanol- $\text{d}_4$  or Dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ).
- Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of approximately 5-10 mg/mL.
- Data Acquisition: A standard  $^1\text{H}$  NMR spectrum is acquired.
- Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated butyryl chain to the integral of a non-deuterated portion of the molecule (e.g., the glycine methylene protons). The absence or significant reduction of signals corresponding to the protons on the butyryl group confirms a high level of deuteration.

## Mass Spectrometry (MS) for Identity Confirmation

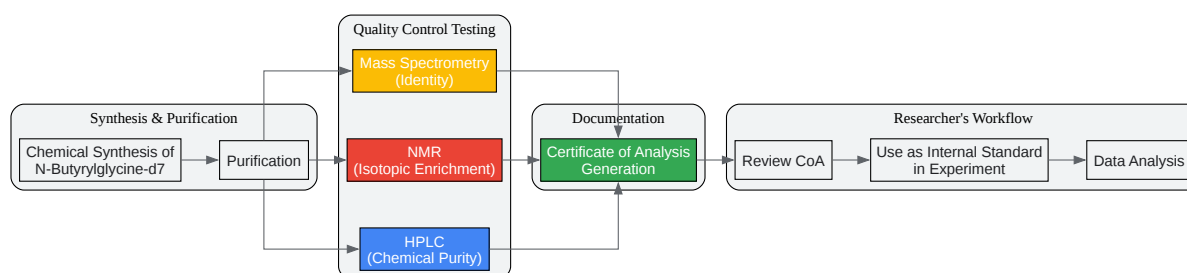
Mass spectrometry is used to confirm the molecular weight and structural integrity of **N-Butyrylglycine- $\text{d}_7$** .

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured. For **N-Butyrylglycine- $\text{d}_7$** , the expected  $[\text{M}+\text{H}]^+$  ion would be around  $m/z$  153.1.
- Fragmentation Analysis (MS/MS): To further confirm the structure, the molecular ion is fragmented, and the resulting product ions are analyzed. A characteristic fragment

corresponds to the loss of the deuterated butyryl group.

## Visualizing the Workflow and Structure

To better understand the processes and relationships involved in the analysis and use of **N-Butyrylglycine-d7**, the following diagrams are provided.



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